molecular formula C10H14ClNO B6175447 rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans CAS No. 2503156-04-3

rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Cat. No. B6175447
CAS RN: 2503156-04-3
M. Wt: 199.7
InChI Key:
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Description

Rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans (RMH) is a chiral molecule that belongs to the class of compounds known as indenes. It is an important intermediate in the synthesis of a variety of chiral compounds, including pharmaceuticals and agrochemicals. RMH has been extensively studied and its properties have been explored in detail.

Scientific Research Applications

Rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has been used in a variety of scientific research applications. It has been used as a chiral building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has also been used as a chiral catalyst for the synthesis of optically active compounds. Additionally, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has been used as a chiral ligand in asymmetric catalysis.

Mechanism of Action

Rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has been found to act as a chiral ligand in asymmetric catalysis. In this role, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans binds to a metal center, such as a transition metal, and induces a stereoselective reaction. The mechanism of action of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans as a chiral ligand involves the formation of a chelate complex between the metal center and the rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans molecule. This complex is then able to bind to a substrate and induce a stereoselective reaction.
Biochemical and Physiological Effects
rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has not been found to have any significant biochemical or physiological effects. This is likely due to the fact that rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is not metabolized in the body and is rapidly excreted in the urine.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has several advantages for use in laboratory experiments. It is relatively inexpensive, has good solubility in organic solvents, and is stable under a variety of conditions. Additionally, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has been found to be an effective chiral ligand in asymmetric catalysis. However, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has some limitations for use in laboratory experiments. It is not very soluble in water and is not very stable under acidic conditions.

Future Directions

The future of rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is promising. rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has been used in a variety of scientific research applications and has been found to be an effective chiral ligand in asymmetric catalysis. Additionally, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans may be useful in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Furthermore, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans may be useful as a chiral building block in the synthesis of optically active compounds. Finally, rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans may be useful in the study of biochemical and physiological effects, as it is not metabolized in the body and is rapidly excreted in the urine.

Synthesis Methods

Rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans can be synthesized by several methods, including the reductive amination of 2-methoxy-3-hydroxy-1H-indene (MHI) with a primary amine in the presence of a catalytic amount of a reducing agent. This method has been successfully used to synthesize rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans in high yields. Other methods for synthesizing rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans include the reaction of MHI with an alkylating agent, such as an alkyl halide, in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "3-methoxyphenylacetic acid", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium sulfate", "ethanol" ], "Reaction": [ "1. Conversion of 3-methoxyphenylacetic acid to 3-methoxyphenylacetone via acid-catalyzed dehydration with acetic acid and sodium sulfate as a drying agent.", "2. Reduction of 3-methoxyphenylacetone to racemic 2-methoxy-2,3-dihydro-1H-inden-1-one using sodium borohydride as a reducing agent in ethanol.", "3. Reductive amination of racemic 2-methoxy-2,3-dihydro-1H-inden-1-one with methylamine and sodium cyanoborohydride as a reducing agent in ethanol.", "4. Separation of the resulting racemic mixture into its enantiomers using chiral chromatography.", "5. Conversion of the desired enantiomer to its hydrochloride salt using hydrochloric acid in ethanol." ] }

CAS RN

2503156-04-3

Product Name

rac-(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, trans

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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